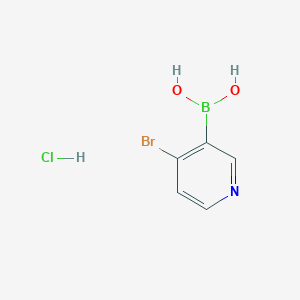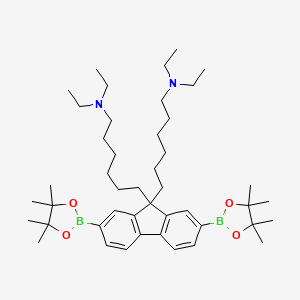
N,N,N',N'-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine is a complex organic compound with a unique structure that includes fluorene and dioxaborolane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine typically involves multiple steps. One common approach is to start with the fluorene core and introduce the dioxaborolane groups through borylation reactions. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine involves its interaction with specific molecular targets. The dioxaborolane groups can form reversible covalent bonds with certain biomolecules, which can modulate their activity. Additionally, the fluorene core can participate in π-π interactions, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound shares structural similarities but lacks the fluorene and dioxaborolane groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in having dioxaborolane groups but differs in the core structure.
Uniqueness
N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine is unique due to its combination of fluorene and dioxaborolane groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.
特性
分子式 |
C45H74B2N2O4 |
|---|---|
分子量 |
728.7 g/mol |
IUPAC名 |
6-[9-[6-(diethylamino)hexyl]-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-diethylhexan-1-amine |
InChI |
InChI=1S/C45H74B2N2O4/c1-13-48(14-2)31-23-19-17-21-29-45(30-22-18-20-24-32-49(15-3)16-4)39-33-35(46-50-41(5,6)42(7,8)51-46)25-27-37(39)38-28-26-36(34-40(38)45)47-52-43(9,10)44(11,12)53-47/h25-28,33-34H,13-24,29-32H2,1-12H3 |
InChIキー |
NLUVVRACWXXQSK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCN(CC)CC)CCCCCCN(CC)CC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


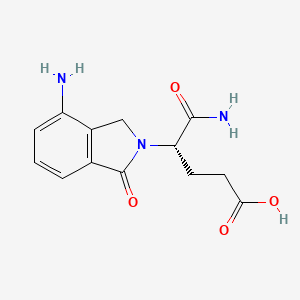
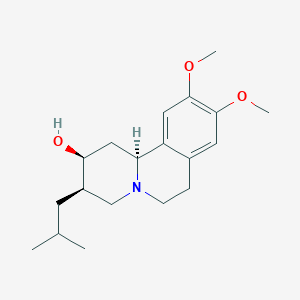
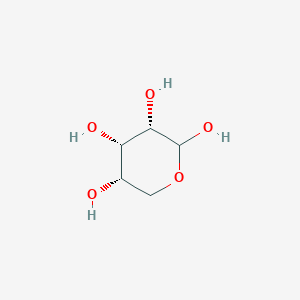

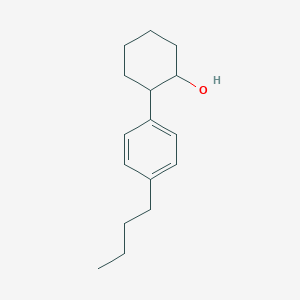
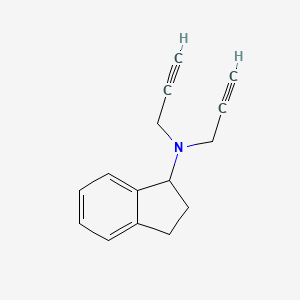
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
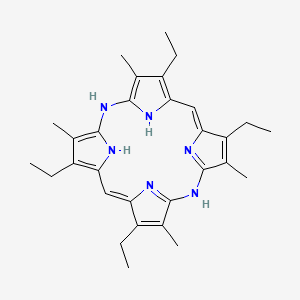

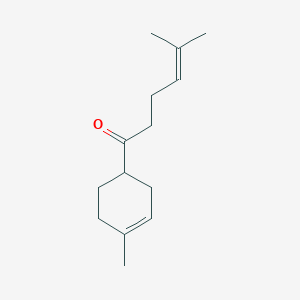
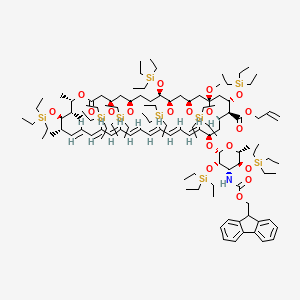
![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
